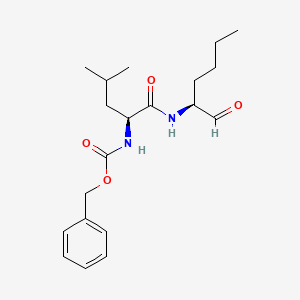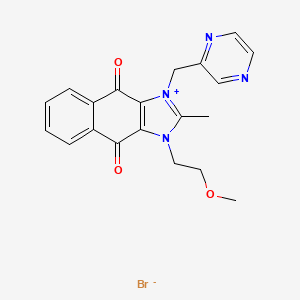
卡尔佩普汀
描述
钙蛋白酶抑制剂是一种有效的、可穿透细胞的钙蛋白酶抑制剂,钙蛋白酶是一类依赖于钙的半胱氨酸蛋白酶。 它在科学研究中被广泛使用,因为它能够抑制钙蛋白酶的活性,而钙蛋白酶在各种生理和病理过程中起着至关重要的作用 .
科学研究应用
钙蛋白酶抑制剂具有广泛的科学研究应用:
作用机制
钙蛋白酶抑制剂通过抑制钙蛋白酶的活性发挥作用。它与钙蛋白酶的活性位点结合,阻止蛋白酶切割其底物。 这种抑制会破坏依赖于钙蛋白酶活性的各种细胞过程,如细胞骨架重塑和信号转导 .
生化分析
Biochemical Properties
Calpeptin plays a crucial role in inhibiting calpain activity, which is involved in numerous biochemical reactions. Calpain is a non-lysosomal cysteine protease that requires calcium for its activation. Calpeptin interacts with the active site of calpain, preventing its proteolytic activity. This interaction is essential for studying the role of calpain in various physiological and pathological processes. Calpeptin also inhibits other cysteine proteases, such as cathepsins, which are involved in protein degradation and processing .
Cellular Effects
Calpeptin has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Calpeptin has been shown to inhibit cell migration, proliferation, and apoptosis by targeting calpain activity. In immune cells, calpeptin regulates the immune response by modulating the activity of macrophages, neutrophils, and lymphocytes . Additionally, calpeptin has neuroprotective effects, suggesting its potential to cross the blood-brain barrier and protect neurons from degeneration .
Molecular Mechanism
The molecular mechanism of calpeptin involves its binding to the active site of calpain, inhibiting its proteolytic activity. Calpeptin prevents the autolysis of calpain, which is essential for its activation. By inhibiting calpain, calpeptin modulates various cellular processes, including apoptosis, cell migration, and signal transduction. Calpeptin also affects the expression of genes involved in these processes, further elucidating its role in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calpeptin change over time. Calpeptin is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Its stability and efficacy may decrease over time when in solution. Long-term studies have shown that calpeptin can have sustained effects on cellular function, including prolonged inhibition of calpain activity and modulation of cellular processes .
Dosage Effects in Animal Models
The effects of calpeptin vary with different dosages in animal models. In mice, a dose of 25 μg/kg has been shown to be effective in reducing inflammation and neurodegeneration without causing significant toxicity . Higher doses may lead to adverse effects, such as increased risk of side effects and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
Calpeptin is involved in various metabolic pathways, primarily through its inhibition of calpain. Calpain is a key regulator of autophagy, a process that involves the degradation and recycling of cellular components. By inhibiting calpain, calpeptin enhances autophagic flux and prevents the accumulation of autophagosomes . Calpeptin also affects other metabolic pathways, such as those involving cathepsins, which are involved in protein degradation and processing .
Transport and Distribution
Calpeptin is transported and distributed within cells and tissues through various mechanisms. It is a cell-permeable compound that can cross the cell membrane and reach its target sites. Calpeptin interacts with transporters and binding proteins that facilitate its distribution within cells. Its ability to cross the blood-brain barrier suggests that it can reach the central nervous system and exert its neuroprotective effects .
Subcellular Localization
The subcellular localization of calpeptin is crucial for its activity and function. Calpeptin primarily localizes to the cytoplasm, where it interacts with calpain and other cysteine proteases. It can also be found in other subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the cell type and conditions . The localization of calpeptin is influenced by various factors, including its binding interactions and post-translational modifications.
准备方法
钙蛋白酶抑制剂是通过一个多步过程合成的,该过程涉及特定氨基酸衍生物的偶联。合成路线通常包括以下步骤:
肽键的形成: 这涉及使用偶联试剂,如二环己基碳二酰亚胺 (DCC),将 N-苄氧羰基-L-亮氨酸和 N-苄氧羰基-L-正亮氨酸偶联。
脱保护: 使用氢化或酸处理去除苄氧羰基保护基。
化学反应分析
钙蛋白酶抑制剂会发生各种化学反应,包括:
氧化: 钙蛋白酶抑制剂在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 可以进行还原反应以修饰钙蛋白酶抑制剂中的官能团。
取代: 钙蛋白酶抑制剂可以发生取代反应,其中特定官能团被其他官能团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂.
相似化合物的比较
钙蛋白酶抑制剂因其强大的抑制活性及其穿透细胞的能力而独一无二。类似的化合物包括:
S-钙蛋白酶抑制剂: 一种与钙蛋白酶抑制剂具有类似抑制特性的磺化类似物.
GC-376: 一种化学上类似的先导药物,可抑制组织蛋白酶和病毒蛋白酶.
MG132: 一种蛋白酶体抑制剂,也抑制钙蛋白酶的活性。钙蛋白酶抑制剂因其在抑制钙蛋白酶方面的特异性和有效性而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具.
属性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUOGKHUUUWAF-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922464 | |
| Record name | Calpeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-20-5 | |
| Record name | Calpeptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calpeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calpeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALPEPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)







